molecular formula C16H19NO4 B2644095 1-(3,4-dimethoxyphenethyl)-4-hydroxy-6-methylpyridin-2(1H)-one CAS No. 712295-79-9

1-(3,4-dimethoxyphenethyl)-4-hydroxy-6-methylpyridin-2(1H)-one

Cat. No.: B2644095
CAS No.: 712295-79-9
M. Wt: 289.331
InChI Key: BOOREUHDACLPNR-UHFFFAOYSA-N
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Description

1-(3,4-Dimethoxyphenethyl)-4-hydroxy-6-methylpyridin-2(1H)-one is a complex organic compound with a unique structure that combines a phenethyl group with a pyridinone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3,4-dimethoxyphenethyl)-4-hydroxy-6-methylpyridin-2(1H)-one typically involves multiple steps, starting from readily available precursors. One common route involves the alkylation of 3,4-dimethoxyphenethylamine with a suitable pyridinone derivative under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol, with a base like sodium hydride or potassium carbonate to facilitate the alkylation process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1-(3,4-Dimethoxyphenethyl)-4-hydroxy-6-methylpyridin-2(1H)-one can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to its corresponding alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.

Major Products

    Oxidation: Formation of a ketone derivative.

    Reduction: Formation of an alcohol derivative.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-(3,4-Dimethoxyphenethyl)-4-hydroxy-6-methylpyridin-2(1H)-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-(3,4-dimethoxyphenethyl)-4-hydroxy-6-methylpyridin-2(1H)-one involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it could inhibit the activity of certain enzymes involved in disease pathways, leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    3,4-Dimethoxyphenethylamine: A related compound with similar structural features but lacking the pyridinone core.

    3,4-Dimethoxyphenethyl alcohol: Another related compound with a hydroxyl group instead of the pyridinone core.

Uniqueness

1-(3,4-Dimethoxyphenethyl)-4-hydroxy-6-methylpyridin-2(1H)-one is unique due to its combination of a phenethyl group with a pyridinone core, which imparts distinct chemical and biological properties

Properties

IUPAC Name

1-[2-(3,4-dimethoxyphenyl)ethyl]-4-hydroxy-6-methylpyridin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19NO4/c1-11-8-13(18)10-16(19)17(11)7-6-12-4-5-14(20-2)15(9-12)21-3/h4-5,8-10,18H,6-7H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOOREUHDACLPNR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=O)N1CCC2=CC(=C(C=C2)OC)OC)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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